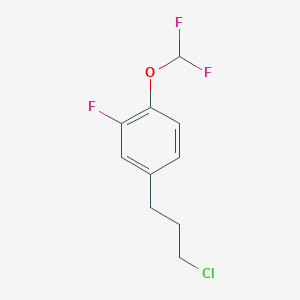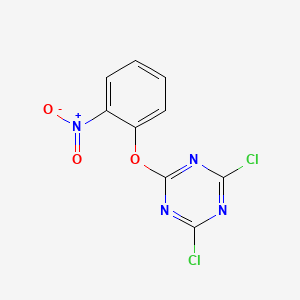
2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms, a nitro group, and a phenoxy group attached to the triazine ring. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-nitrophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with the nitrophenoxy group. The reaction conditions usually include:
- Temperature: 0-5°C
- Solvent: Acetone or other suitable organic solvents
- Reaction Time: Several hours to ensure complete substitution
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors to accommodate the reaction mixture
- Continuous monitoring of temperature and pH levels
- Purification steps, such as recrystallization or chromatography, to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazine derivatives.
Reduction: Formation of 2,4-Dichloro-6-(2-aminophenoxy)-1,3,5-triazine.
Oxidation: Formation of quinone derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to the active sites or interacting with essential cofactors. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-1,3,5-triazine: Lacks the nitrophenoxy group and has different reactivity and applications.
2,4-Dichloro-6-(4-nitrophenoxy)-1,3,5-triazine: Similar structure but with the nitro group in a different position, leading to variations in chemical behavior.
2,4-Dichloro-6-(2-aminophenoxy)-1,3,5-triazine: Formed by the reduction of the nitro group, with different biological activities.
Uniqueness
2,4-Dichloro-6-(2-nitrophenoxy)-1,3,5-triazine is unique due to the presence of both nitro and phenoxy groups, which confer specific chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and scientific research.
Propriétés
Numéro CAS |
101870-02-4 |
|---|---|
Formule moléculaire |
C9H4Cl2N4O3 |
Poids moléculaire |
287.06 g/mol |
Nom IUPAC |
2,4-dichloro-6-(2-nitrophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C9H4Cl2N4O3/c10-7-12-8(11)14-9(13-7)18-6-4-2-1-3-5(6)15(16)17/h1-4H |
Clé InChI |
LTCVBMXDUWNIPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-4-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14067527.png)
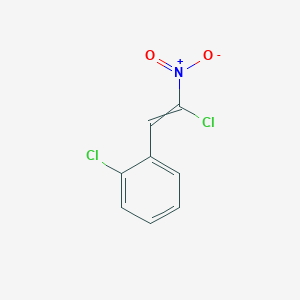


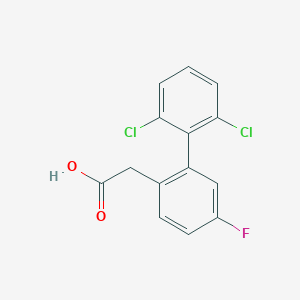
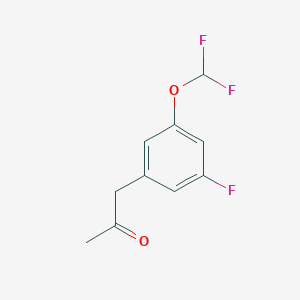
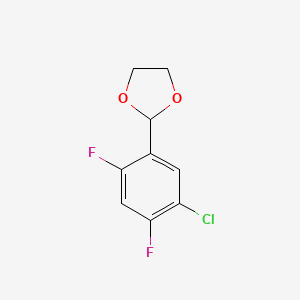
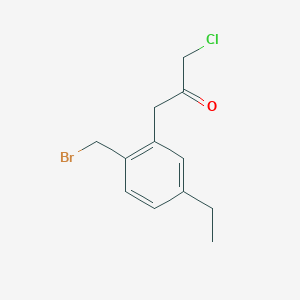



![1-[4-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B14067590.png)
